2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide
CAS No.: 954010-70-9
Cat. No.: VC11898344
Molecular Formula: C22H20N2O5
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954010-70-9 |
|---|---|
| Molecular Formula | C22H20N2O5 |
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]chromene-3-carboxamide |
| Standard InChI | InChI=1S/C22H20N2O5/c25-20(24-10-11-28-19(14-24)15-6-2-1-3-7-15)13-23-21(26)17-12-16-8-4-5-9-18(16)29-22(17)27/h1-9,12,19H,10-11,13-14H2,(H,23,26) |
| Standard InChI Key | LCAQDVOODRVUFV-UHFFFAOYSA-N |
| SMILES | C1COC(CN1C(=O)CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
| Canonical SMILES | C1COC(CN1C(=O)CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure features a 2H-chromene backbone (a benzene ring fused to a pyrone ring) substituted at the 3-position with a carboxamide group. This carboxamide is further functionalized with a 2-phenylmorpholin-4-yl ethyl moiety . The morpholine ring introduces a nitrogen-containing heterocycle, which may enhance solubility and bioavailability compared to simpler chromene derivatives. Key structural attributes include:
The planar chromene system () contributes to potential π-π stacking interactions, while the morpholine and carboxamide groups offer hydrogen-bonding sites critical for target binding .
Spectroscopic and Computational Data
Although experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, theoretical predictions can be extrapolated from analogous chromene-carboxamide structures. For instance:
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NMR: The chromene aromatic protons are expected to resonate between δ 6.8–8.2 ppm, while the morpholine methylene groups () may appear as multiplets near δ 3.5–4.0 ppm .
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Mass Spectrometry: The molecular ion peak at m/z 392.4 would dominate the spectrum, with fragmentation patterns likely involving cleavage of the carboxamide bond () and morpholine ring opening.
Density functional theory (DFT) simulations could further elucidate electronic properties, such as the HOMO-LUMO gap, which influences reactivity and interaction with biological targets .
Synthesis and Optimization Strategies
Reported Synthetic Routes
The synthesis of 2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide involves multi-step reactions, as inferred from related chromene-carboxamide syntheses :
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Chromene Core Formation: Condensation of salicylaldehyde derivatives with diketene or malonic acid derivatives under acidic conditions yields the 2H-chromen-2-one scaffold .
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Carboxamide Introduction: Reaction of 2-oxo-2H-chromene-3-carboxylic acid with 2-amino-1-(2-phenylmorpholin-4-yl)ethan-1-one via peptide coupling agents (e.g., EDC/HOBt).
Analytical and Regulatory Considerations
Quality Control Metrics
Recommended analytical methods for this compound include:
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HPLC: C18 column, acetonitrile/water gradient (60:40 to 90:10), UV detection at 254 nm.
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Melting Point: Predicted range of 180–190°C based on molecular symmetry and hydrogen-bonding capacity .
Comparative Analysis with Related Chromene Derivatives
Structural Analogues
Comparing this compound to EVT-11127373 (3-methyl-4-oxo-2-phenyl-N-(4H-1,2,4-triazol-3-yl)-4H-chromene-8-carboxamide):
| Feature | 2-Oxo-N-[2-Oxo-2-(2-Phenylmorpholin-4-yl)ethyl] Derivative | EVT-11127373 |
|---|---|---|
| Heterocycle | Morpholine | 1,2,4-Triazole |
| Molecular Weight | 392.4 g/mol | 363.4 g/mol |
| Predicted Solubility | Moderate (logP ≈ 2.1) | Low (logP ≈ 3.4) |
The morpholine substituent may confer better pharmacokinetics than triazole-containing analogs, which often exhibit metabolic instability .
Biological Performance
Chromene derivatives with electron-withdrawing groups (e.g., carboxamide) show enhanced anticancer activity over alkyl-substituted variants . For example, 4H-chromene-3-carboxamides exhibit 3–5-fold greater potency against renal carcinoma than their ester counterparts .
Future Research Directions
Synthesis Optimization
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Catalyst Development: Employing ionic liquids or nanocatalysts to improve reaction efficiency and yield .
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Green Chemistry Approaches: Solvent-free syntheses or microwave-assisted reactions to reduce environmental impact .
Biological Screening
Priority areas include:
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In Vitro Cytotoxicity: Screening against NCI-60 cancer cell lines.
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Kinase Profiling: Testing against VEGFR-2, EGFR, and CDK4/6 targets .
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In Vivo Efficacy: Xenograft models of renal and bladder cancers .
Computational Modeling
Molecular docking studies against tubulin (PDB ID: 1SA0) and HDAC8 (PDB ID: 3F07) could identify binding modes and guide structure-activity relationship (SAR) analyses .
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